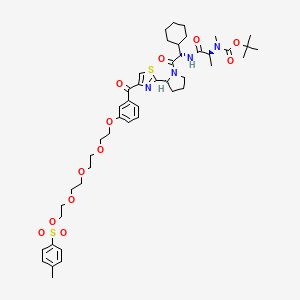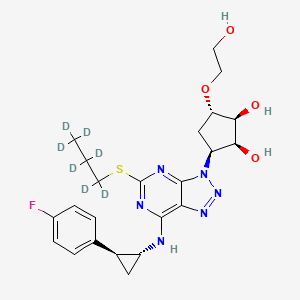
Ticagrelor impurity-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ticagrelor impurity-d7 is a deuterated form of an impurity found in ticagrelor, a medication used to reduce the risk of cardiovascular events such as heart attacks and strokes. Ticagrelor is a P2Y12 receptor antagonist that inhibits platelet aggregation, making it an essential drug in the management of acute coronary syndrome and other cardiovascular conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor impurity-d7 involves several steps, including the condensation of pyrimidine amine derivatives with cyclopentyl derivatives, followed by the construction of triazole compounds through diazotization. The process typically uses reagents such as ethylene glycol, water, acetonitrile, and hydrochloric acid . The reaction conditions are optimized to ensure high yield and purity, with each stage independently optimized for scalability and safety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of safer and more efficient reagents, such as resin-NO2, to catalyze the formation of the triazole ring. This method ensures a high overall yield and purity, making it suitable for commercial production .
化学反応の分析
Types of Reactions
Ticagrelor impurity-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, acetonitrile, and ethylene glycol. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound with high purity and yield .
科学的研究の応用
Ticagrelor impurity-d7 has several scientific research applications, including:
作用機序
Ticagrelor impurity-d7 exerts its effects by interacting with the P2Y12 receptor, similar to ticagrelor. The P2Y12 receptor couples with Gαi2 and other Gi proteins, inhibiting adenylyl cyclase and activating PI3K, Akt, Rap1b, and potassium channels. These downstream effects mediate hemostasis and lead to platelet aggregation .
類似化合物との比較
Similar Compounds
Clopidogrel: Another P2Y12 receptor antagonist but with irreversible binding.
Prasugrel: Similar to clopidogrel, it also binds irreversibly to the P2Y12 receptor.
Cangrelor: A reversible P2Y12 receptor antagonist like ticagrelor but with a different chemical structure.
Uniqueness
Ticagrelor impurity-d7 is unique due to its deuterated form, which provides stability and allows for more precise analytical measurements. Its reversible binding to the P2Y12 receptor also distinguishes it from other similar compounds .
特性
分子式 |
C23H29FN6O4S |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
(1S,2S,3S,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H29FN6O4S/c1-2-9-35-23-26-21(25-15-10-14(15)12-3-5-13(24)6-4-12)18-22(27-23)30(29-28-18)16-11-17(34-8-7-31)20(33)19(16)32/h3-6,14-17,19-20,31-33H,2,7-11H2,1H3,(H,25,26,27)/t14-,15+,16-,17-,19-,20+/m0/s1/i1D3,2D2,9D2 |
InChIキー |
ASMJTLOWUSPYAW-GFLZYEQCSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC=C(C=C5)F |
正規SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



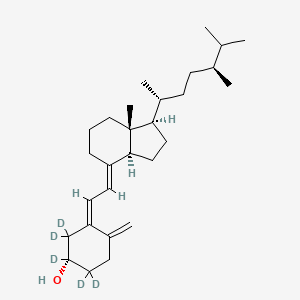

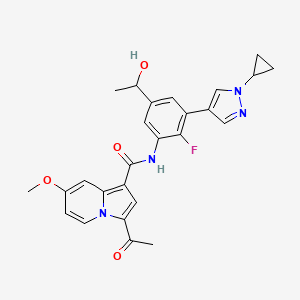
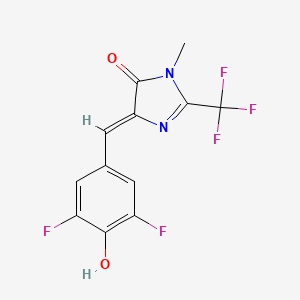
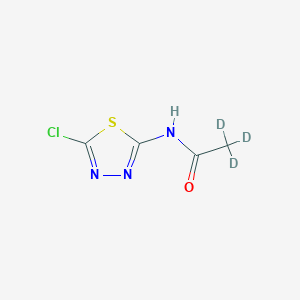
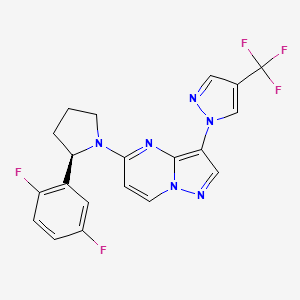
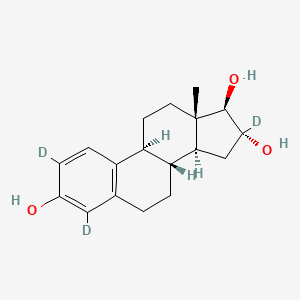
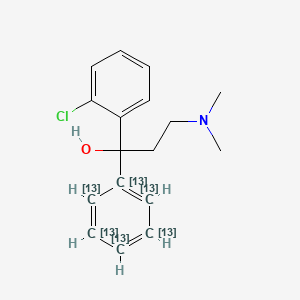
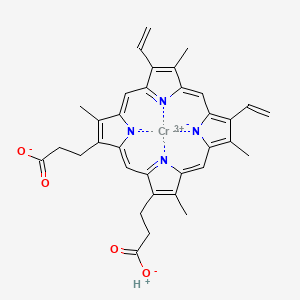
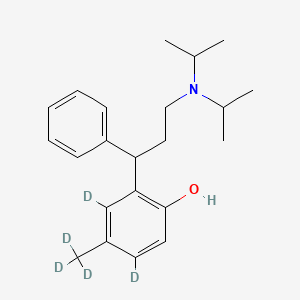
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
